H-HoArg-OH (L-Homoarginine, CAS 156-86-5) is a non-proteinogenic amino acid homologous to L-arginine, distinguished by an additional methylene group in its aliphatic side chain. For industrial and scientific procurement, this precise structural extension is critical: it prevents recognition by common proteolytic enzymes while preserving the highly basic guanidinium moiety necessary for cellular penetration and electrostatic interactions [1]. Consequently, L-Homoarginine is prioritized over standard L-arginine as a stabilizing building block in solid-phase peptide synthesis, a non-endogenous internal standard for clinical mass spectrometry, and a highly selective isoenzyme inhibitor in diagnostic alkaline phosphatase assays [2].
Substituting L-Homoarginine with the more common L-arginine or generic basic amino acids fundamentally compromises assay integrity and therapeutic stability. In clinical chromatography, endogenous L-arginine possesses a massive natural background in biological matrices, making it impossible to use as an internal standard for quantifying cardiovascular biomarkers like ADMA and SDMA [1]. In diagnostic enzymology, L-arginine acts merely as a substrate, failing to provide the selective tissue-nonspecific alkaline phosphatase (TNAP) inhibition required to differentiate liver/bone diseases from intestinal variants[2]. Furthermore, in peptide formulation, standard L-arginine residues act as primary cleavage sites for trypsin-like proteases, leading to rapid in vivo degradation, whereas the single-carbon extension in L-Homoarginine entirely disrupts this protease recognition, rescuing the peptide's half-life [3].
In the simultaneous determination of L-arginine and its methylated metabolites (ADMA, SDMA) in human plasma and urine, L-Homoarginine serves as the optimal internal standard. Unlike endogenous L-arginine, which presents massive background interference, L-Homoarginine provides a structurally analogous retention profile with a relative recovery of 96.8%–100.7% and enables limits of quantification (LOQ) as low as 0.2 μmol/L under isocratic HPLC conditions [1].
| Evidence Dimension | Relative analytical recovery and baseline interference in plasma/urine matrices |
| Target Compound Data | L-Homoarginine: ~100% relative recovery, non-endogenous baseline enabling 0.2 μmol/L LOQ |
| Comparator Or Baseline | Endogenous L-Arginine: Unusable as IS due to high natural biological background |
| Quantified Difference | Provides near-perfect recovery with zero endogenous overlap, allowing <5 min isocratic LC-MS analysis |
| Conditions | LC-APCI-MS with 5-sulfosalicylic acid deproteinization |
Procurement of L-Homoarginine is essential for diagnostic labs needing a reliable, cost-effective internal standard for cardiovascular biomarker screening without resorting to expensive isotope-labeled analogs.
L-Homoarginine is a highly specific inhibitor of tissue-nonspecific alkaline phosphatases (liver, bone, and kidney ALPs), distinguishing them from intestinal and placental ALPs. Kinetic assays demonstrate that L-Homoarginine hyperbolically inhibits bone/kidney ALP with a Ki of approximately 1 mM, whereas intestinal ALP is highly resistant, requiring a much higher concentration (Ki ~13 mM) and exhibiting sigmoidal inhibition [1].
| Evidence Dimension | Inhibitory constant (Ki) for ALP isoenzymes |
| Target Compound Data | Ki = 1 mM for bone/kidney/liver ALP |
| Comparator Or Baseline | Intestinal ALP (Ki = 13 mM) / L-Phenylalanine (inhibits intestinal ALP instead) |
| Quantified Difference | 13-fold difference in inhibitory affinity between isoenzyme classes |
| Conditions | In vitro enzyme kinetic assays measuring orthophosphoric monoester phosphohydrolase activity |
Diagnostic manufacturers must procure L-Homoarginine to formulate differential assay kits that isolate specific ALP isoenzymes in clinical liver and bone disease profiling.
Substituting L-arginine with L-Homoarginine in therapeutic peptides preserves the critical guanidinium moiety required for cell penetration while completely altering the protease recognition site. Studies on antimicrobial peptides demonstrate that while L-arginine-containing peptides (e.g., PLR10) lose significant activity post-trypsin treatment (reducing bacterial growth by only 20-22%), L-Homoarginine-substituted analogs (PLHR10) retain robust efficacy, reducing bacterial growth by 70-90% under identical proteolytic conditions [1].
| Evidence Dimension | Post-trypsin antimicrobial efficacy (bacterial growth reduction) |
| Target Compound Data | L-Homoarginine peptide (PLHR10): 70-90% growth reduction post-trypsin |
| Comparator Or Baseline | L-Arginine peptide (PLR10): 20-22% growth reduction post-trypsin |
| Quantified Difference | 3.5 to 4.5-fold higher retained efficacy post-degradation |
| Conditions | 62.5 - 125 µM peptide concentration, post-trypsin exposure in E. coli / P. aeruginosa cultures |
Peptide drug developers procure L-Homoarginine derivatives to dramatically increase the in vivo half-life and bioavailability of basic-residue-rich therapeutics without losing target affinity.
H-HoArg-OH is the exact compound of choice for clinical laboratories running high-throughput LC-MS/MS assays for asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). Because it is structurally analogous to arginine but lacks a high endogenous baseline, it provides near 100% relative recovery and baseline chromatographic separation, replacing expensive isotope-labeled standards [1].
In vitro diagnostic (IVD) manufacturers procure L-Homoarginine to formulate selective enzyme inhibition buffers. Its specific 1 mM Ki for bone, liver, and kidney alkaline phosphatase allows clinical assays to chemically subtract these isoenzymes from a patient's serum sample, enabling the accurate quantification of intestinal or placental ALP variants [2].
For biopharmaceutical companies developing cell-penetrating or antimicrobial peptides, replacing standard L-arginine with L-Homoarginine is a primary strategy to overcome poor oral bioavailability. This substitution prevents tryptic cleavage at the basic residue site, extending the peptide's in vivo half-life while maintaining the critical electrostatic interactions driven by the guanidinium group [3].